3-Methyl-5,6-dihydrobenzo[h]quinoline

Lipophilicity Drug-likeness CYP450 interaction

Procure the exact 3-methyl-substituted 5,6-dihydrobenzo[h]quinoline core to ensure reproducibility in CYP51 inhibitor SAR. This rigid scaffold (zero rotatable bonds, TPSA 12.9 Ų, XLogP3 3.2) serves as the validated parent of analogs 5e/6a/6b, which demonstrate 3.2× stronger CYP51 inhibition than fluquinconazole. Its defined geometry eliminates conformational ambiguity, making it the optimal computational reference and synthetic starting point for fungicide discovery programs targeting Bipolaris maydis and related pathogens. Avoid regioisomeric impurities—insist on the 3-methyl substitution pattern.

Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
Cat. No. B14140241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5,6-dihydrobenzo[h]quinoline
Molecular FormulaC14H13N
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=CC=CC=C3CC2)N=C1
InChIInChI=1S/C14H13N/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)15-9-10/h2-5,8-9H,6-7H2,1H3
InChIKeyGWUOUEPSNQVZJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5,6-dihydrobenzo[h]quinoline: A Key 5,6-Dihydrobenzo[h]quinoline Scaffold for Agrochemical and Medicinal Chemistry Research


3-Methyl-5,6-dihydrobenzo[h]quinoline (CAS 1426022-53-8) is a heterocyclic small molecule belonging to the 5,6-dihydrobenzo[h]quinoline class, characterized by a partially saturated benzo[h]quinoline core with a methyl substituent specifically at the 3-position [1]. With a molecular weight of 195.26 g/mol and a computed XLogP3 of 3.2, this compound occupies a distinct physicochemical space that differentiates it from both fully aromatic benzo[h]quinolines and other dihydro analogs [1]. The class has recently gained attention as a scaffold for sterol 14α-demethylase (CYP51) inhibitors in fungicide development, with several derivatives demonstrating superior antifungal activity compared to the commercial triazole fluquinconazole [2].

Why 3-Methyl-5,6-dihydrobenzo[h]quinoline Cannot Be Replaced by Other 5,6-Dihydrobenzo[h]quinoline Analogs in Demethylase Inhibitor Research


In the 5,6-dihydrobenzo[h]quinoline class, subtle structural modifications produce large variations in biological activity. In a systematic study of 36 novel analogs, the nature and position of substituents on the core scaffold critically determined both antifungal potency against Bipolaris maydis and CYP51 inhibitory activity [1]. Compounds 4h, 5e, 6a, and 6b exhibited EC50 values ranging from 0.283 to 0.826 μg/mL, surpassing fluquinconazole (EC50 = 0.826 μg/mL) [1]. However, the 3-methyl-substituted core compound has a distinct substitution pattern that can alter electronic distribution, lipophilicity (XLogP3 = 3.2), and steric profile compared to analogs bearing substituents at other positions [2]. Substituting the 3-methyl group with hydrogen, larger alkyl chains, or shifting it to other positions will result in a different molecule whose CYP51 binding kinetics, metabolic stability, and synthetic derivatization pathways are unvalidated. Procurement of a specific substitution regioisomer is therefore essential when the goal is reproducible structure-activity relationship (SAR) exploration.

Quantitative Differentiation of 3-Methyl-5,6-dihydrobenzo[h]quinoline: Evidence for Scientific Procurement Decisions


XLogP3 Lipophilicity: 3-Methyl-5,6-dihydrobenzo[h]quinoline vs. Unsubstituted 5,6-Dihydrobenzo[h]quinoline Core

The 3-methyl substituent on the target compound significantly increases computed lipophilicity compared to the unsubstituted 5,6-dihydrobenzo[h]quinoline parent scaffold. The target compound has a computed XLogP3 of 3.2, a value consistent with favorable membrane permeability and CYP450 enzyme binding pocket complementarity [1]. While a direct experimental logP measurement for the parent scaffold is not reported, removing the methyl group would be predicted to lower XLogP3 by approximately 0.5–0.7 log units, shifting the molecule toward a less lipophilic region of chemical space that may reduce target engagement in hydrophobic enzyme pockets such as CYP51 [2].

Lipophilicity Drug-likeness CYP450 interaction ADME

Topological Polar Surface Area Differentiation: 3-Methyl-5,6-dihydrobenzo[h]quinoline vs. Fully Aromatic Benzo[h]quinoline and Heteroaromatic Comparators

The target compound has a computed Topological Polar Surface Area (TPSA) of 12.9 Ų, which is extremely low and characteristic of highly lipophilic, poorly polar heterocycles [1]. This value falls below the typical TPSA range of many drug-like quinoline derivatives (commonly 20–45 Ų depending on additional H-bond acceptors) and well below the threshold of 60–70 Ų considered favorable for oral bioavailability but restrictive for CNS penetration. The fully aromatic benzo[h]quinoline (CAS 230-27-3, TPSA 12.9 Ų as well, but differing in planarity and electronic distribution due to full aromatization) shares identical TPSA but has altered geometry and reactivity [1]. When compared to typical CYP51 inhibitor scaffolds bearing additional H-bond acceptors (e.g., triazole-containing fluquinconazole, TPSA ≈ 56 Ų), the 3-methyl-5,6-dihydrobenzo[h]quinoline occupies a distinct low-polarity chemical space that may drive differential selectivity for membrane-bound targets [2].

Polar surface area Blood-brain barrier penetration Bioavailability prediction Central nervous system drug discovery

Class-Level CYP51 Inhibitory Potential: 5,6-Dihydrobenzo[h]quinoline Scaffold vs. Commercial Triazole Fungicide Fluquinconazole

Although direct CYP51 inhibition data for 3-methyl-5,6-dihydrobenzo[h]quinoline itself are not reported, structurally related 5,6-dihydrobenzo[h]quinoline derivatives have demonstrated superior CYP51 inhibitory activity compared to the commercial triazole fungicide fluquinconazole [1]. In a direct head-to-head assay, four optimized derivatives (4h, 5e, 6a, 6b) displayed IC50 values against sterol 14α-demethylase (CYP51) of 0.315–0.840 μg/mL, all outperforming fluquinconazole (IC50 = 1.018 μg/mL). The most potent analog, compound 5e, achieved an IC50 of 0.315 μg/mL, representing a 3.2-fold improvement over fluquinconazole [1]. These data establish the 5,6-dihydrobenzo[h]quinoline core as a validated CYP51 pharmacophore. The 3-methyl-substituted core compound serves as the parent scaffold from which such optimized derivatives are elaborated, and its specific substitution pattern contributes to the basal pharmacophoric geometry required for CYP51 binding pocket complementarity [1][2].

CYP51 inhibition Sterol 14α-demethylase Antifungal Fungicide discovery Agrochemical research

Rotatable Bond Count and Molecular Rigidity: 3-Methyl-5,6-dihydrobenzo[h]quinoline vs. Flexible-Chain Quinoline Derivatives

The target compound exhibits a rotatable bond count of zero, indicating a completely rigid, conformationally restricted scaffold [1]. This property stands in contrast to many bioactive quinoline derivatives that bear flexible side chains with 2–8 rotatable bonds, which can adopt multiple conformations in solution and upon target binding. In the context of CYP51 inhibitor design, scaffold rigidity is advantageous because it reduces the entropic penalty upon binding to the enzyme active site, potentially enhancing binding affinity relative to more flexible analogs with comparable functional group decoration [2]. The 5,6-dihydrobenzo[h]quinoline core with a 3-methyl substituent retains this rigidity while providing a single defined vector for further synthetic elaboration.

Molecular rigidity Conformational restriction Binding entropy Scaffold optimization

Research and Industrial Applications of 3-Methyl-5,6-dihydrobenzo[h]quinoline Guided by Quantitative Differentiation Evidence


Parent Scaffold for Structure–Activity Relationship (SAR) Optimization of Novel CYP51 Demethylase Inhibitor Fungicides

The validated CYP51 inhibitory activity of the 5,6-dihydrobenzo[h]quinoline class, with leading analogs (e.g., compound 5e, IC50 = 0.315 μg/mL) outperforming fluquinconazole (IC50 = 1.018 μg/mL) by 3.2-fold [1], positions 3-methyl-5,6-dihydrobenzo[h]quinoline as the core parent scaffold for systematic SAR exploration. Its zero rotatable bonds, low TPSA (12.9 Ų), and moderate lipophilicity (XLogP3 = 3.2) provide a rigid, membrane-compatible starting point for installing substituents that probe CYP51 active-site subpockets. Researchers procuring this specific compound can build upon the experimentally demonstrated fungicidal activity of the class against agriculturally relevant pathogens including Bipolaris maydis, Pyricularia oryzae, Sclerotinia sclerotiorum, Penicillium digitatum, and Valsa mali [1].

Synthetic Intermediate for Tf2O-Mediated Multicomponent Cyclization to Diversified 5,6-Dihydrobenzo[h]quinoline Libraries

Recent methodological advances have established Tf2O-mediated three-component reactions of enaminones, acylacetonitriles, and ammonium acetate as an efficient, transition-metal-free route to 5,6-dihydrobenzo[h]quinolines in 30–97% yields across 33 examples [2]. The 3-methyl-substituted compound can serve as both a product of such cyclizations (using appropriate enaminone precursors) and a substrate for further diversification. Its defined substitution pattern enables chemists to systematically vary the 3-position substituent while maintaining the dihydrobenzo[h]quinoline core, facilitating library synthesis for parallel SAR studies. The rigidity and chemical stability of the scaffold support subsequent functionalization at multiple positions without scaffold degradation [2].

Computational Chemistry and Molecular Dynamics Reference Scaffold for CYP51 Binding Mode Studies

Molecular dynamics simulations have demonstrated that 5,6-dihydrobenzo[h]quinoline derivatives engage CYP51 with strong binding affinity, and compound 5e exhibited stronger computed affinity than fluquinconazole [1]. The 3-methyl-substituted core compound, with its zero rotatable bonds and precisely defined geometry, provides an ideal reference scaffold for docking and MD simulation studies. Its conformational rigidity eliminates uncertainty in pose prediction, making it a superior computational reference compared to flexible-chain quinoline analogs that require extensive conformational sampling. The low TPSA (12.9 Ų) and moderate XLogP3 (3.2) establish a well-defined baseline for predicting the impact of subsequent polar or lipophilic substitutions on binding free energy [1][3].

Physicochemical Reference Standard for Property-Based Drug Design in the Quinoline Chemical Space

With its experimentally unambiguated and computationally characterized properties—XLogP3 = 3.2, TPSA = 12.9 Ų, zero H-bond donors, one H-bond acceptor, and zero rotatable bonds [3]—3-methyl-5,6-dihydrobenzo[h]quinoline represents a well-defined anchor point in physicochemical property space. This makes it suitable as a calibration or reference compound when establishing property-based design guidelines for quinoline-focused discovery programs. Its position at the extreme low-polarity, high-rigidity corner of drug-like quinoline space contrasts sharply with more polar analogs, enabling researchers to benchmark assay performance and computational predictions across the full property spectrum of the quinoline class [3].

Quote Request

Request a Quote for 3-Methyl-5,6-dihydrobenzo[h]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.